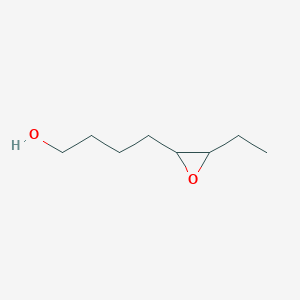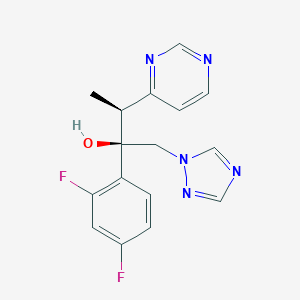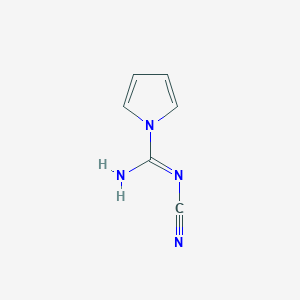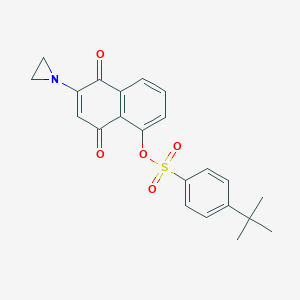
Gold;palladium;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;palladium;platinum is a bimetallic or trimetallic compound that combines the unique properties of platinum, palladium, and gold. These noble metals are known for their excellent catalytic, electrical, and thermal properties. The alloy is highly valued in various fields, including catalysis, electronics, and jewelry, due to its enhanced stability, resistance to corrosion, and superior mechanical properties .
Synthetic Routes and Reaction Conditions:
Laser Ablation: One common method for synthesizing platinum-palladium-gold alloy nanoparticles is laser ablation of bulk metals in liquids. This technique involves using high-power, megahertz-repetition-rate lasers to ablate the surface of solid metals immersed in a liquid medium.
Galvanic Replacement Reactions: Another method involves galvanic replacement reactions, where palladium precursors are replaced with gold and platinum in a controlled manner.
Industrial Production Methods:
Electrochemical Deposition: This method involves the electrochemical deposition of platinum, palladium, and gold onto a substrate.
Vacuum Drying and Microwave Digestion: These techniques are used to prepare mesoporous platinum-palladium-gold alloys, which are then subjected to high-resolution scanning electron microscopy for characterization.
Types of Reactions:
Oxidation: Gold;palladium;platinums can undergo oxidation reactions, where the metals react with oxygen to form oxides.
Reduction: The alloy can also participate in reduction reactions, where it acts as a catalyst to reduce other compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as hydrogen and carbon monoxide are often used in reduction reactions.
Reaction Conditions: These reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed:
Oxides: Oxidation reactions can produce metal oxides such as palladium oxide and platinum oxide.
Reduced Compounds: Reduction reactions can yield reduced forms of various compounds, such as carbon monoxide from carbon dioxide.
Chemistry:
Biology and Medicine:
Biomedical Applications: The alloy’s biocompatibility makes it suitable for use in medical devices and implants.
Industry:
Mecanismo De Acción
The mechanism by which platinum-palladium-gold alloy exerts its effects is primarily through its catalytic properties. The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products. The presence of multiple metals in the alloy enhances its catalytic activity and stability. For example, in hydrogenation reactions, the alloy can adsorb hydrogen molecules onto its surface, allowing them to react with other compounds .
Molecular Targets and Pathways:
Catalytic Sites: The alloy’s surface provides catalytic sites for various reactions.
Electron Transfer: The metals in the alloy facilitate electron transfer, which is crucial for redox reactions.
Comparación Con Compuestos Similares
Platinum-gold Alloy: This alloy is similar but lacks the additional catalytic properties provided by palladium.
Palladium-gold Alloy: This alloy is also similar but may not have the same level of stability and resistance to corrosion as the platinum-palladium-gold alloy.
Uniqueness:
Enhanced Catalytic Activity: The combination of platinum, palladium, and gold results in superior catalytic activity compared to alloys with only two of these metals.
Stability and Resistance: The alloy exhibits enhanced stability and resistance to corrosion, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
gold;palladium;platinum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.Pd.Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEVNMMVFFETLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd].[Pt].[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuPdPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75602-53-8 |
Source


|
| Record name | Gold alloy, base, Au,Pd,Pt (Image) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075602538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)


![11-Methylbenz[a]anthracene](/img/structure/B135086.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)

![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)


![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
